

A Comparative Guide to the Substitution Reactivity of 1,1-Diphenylethanol and Triphenylmethanol

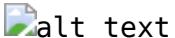
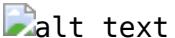
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Diphenylethanol**

Cat. No.: **B1581894**

[Get Quote](#)



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **1,1-diphenylethanol** and triphenylmethanol in the context of nucleophilic substitution reactions. Understanding the reactivity of these two tertiary alcohols is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes. This document details the underlying mechanistic principles, presents a qualitative comparison of their reaction rates, and provides detailed experimental protocols for their conversion to the corresponding alkyl halides.

Executive Summary

Both **1,1-diphenylethanol** and triphenylmethanol are tertiary alcohols that readily undergo nucleophilic substitution reactions via a unimolecular (SN1) mechanism. This pathway proceeds through the formation of a carbocation intermediate. The rate of these reactions is primarily determined by the stability of this intermediate. Due to greater resonance stabilization, the triphenylmethyl carbocation is more stable than the 1,1-diphenylethyl carbocation. Consequently, triphenylmethanol is expected to exhibit a faster rate of substitution compared to **1,1-diphenylethanol** under similar conditions.

Comparative Data

Feature	1,1-Diphenylethanol	Triphenylmethanol
Structure	alt text	alt text
Molar Mass	198.26 g/mol	260.33 g/mol
Melting Point	79-81 °C	160-163 °C
Reaction Mechanism	Primarily SN1	Primarily SN1[1][2]
Carbocation Intermediate	1,1-Diphenylethyl cation	Triphenylmethyl (Trityl) cation[3]
Carbocation Stability	Moderately stable (resonance over two phenyl rings)	Highly stable (resonance over three phenyl rings)[4][5][6]
Predicted Reactivity	Less reactive than triphenylmethanol	More reactive than 1,1-diphenylethanol

Mechanistic Insights and Reactivity Comparison

The substitution reactions of **1,1-diphenylethanol** and triphenylmethanol with nucleophiles, such as hydrohalic acids, proceed through an SN1 mechanism. This is a two-step process where the rate-determining step is the formation of a carbocation intermediate.[7][8]

The stability of the carbocation is the paramount factor governing the rate of an SN1 reaction.

[1] More stable carbocations are formed more readily, leading to a faster reaction.

- **Triphenylmethanol:** Upon protonation of the hydroxyl group and subsequent loss of a water molecule, triphenylmethanol forms the triphenylmethyl (trityl) carbocation. This carbocation is exceptionally stable because the positive charge is delocalized over three phenyl rings through resonance.[3][5][6]
- **1,1-Diphenylethanol:** Similarly, **1,1-diphenylethanol** forms the 1,1-diphenylethyl carbocation. In this intermediate, the positive charge is delocalized over two phenyl rings.

While both carbocations are relatively stable due to resonance, the triphenylmethyl cation benefits from a greater degree of charge delocalization across its three phenyl rings.[4][5] This

increased stabilization lowers the activation energy for its formation, thus making triphenylmethanol more reactive towards nucleophilic substitution than **1,1-diphenylethanol**.

Experimental Protocols

The following are representative protocols for the synthesis of the corresponding alkyl bromides from **1,1-diphenylethanol** and triphenylmethanol. These procedures are based on established methods for SN1 reactions of tertiary alcohols.[\[9\]](#)

Synthesis of 1-Bromo-1,1-diphenylethane from 1,1-Diphenylethanol

Materials:

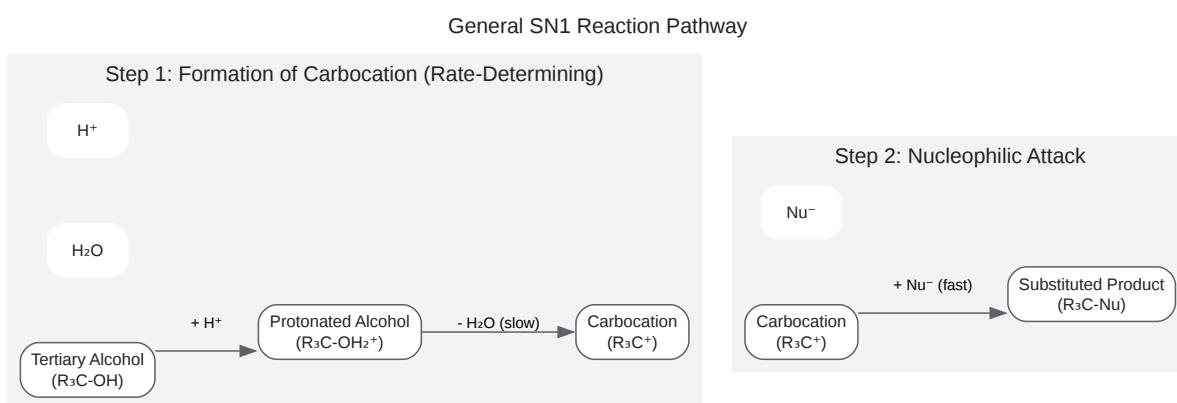
- **1,1-Diphenylethanol**
- Hydrobromic acid (48% aqueous solution)
- Anhydrous calcium chloride
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Round-bottom flask
- Separatory funnel
- Drying tube
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **1,1-diphenylethanol** in an equal volume of diethyl ether.

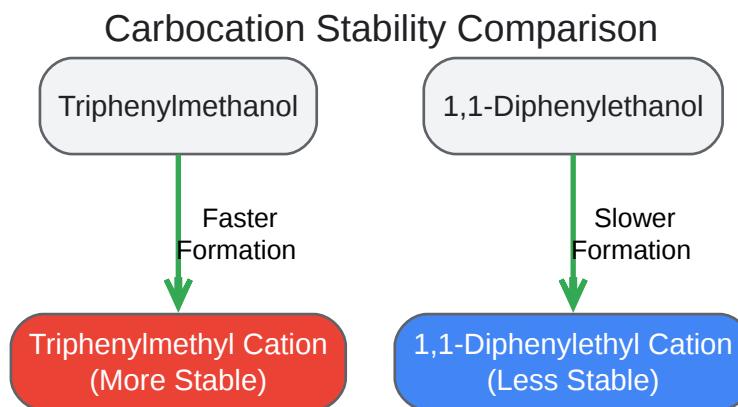
- Cool the flask in an ice bath and slowly add a 2-fold molar excess of 48% hydrobromic acid with stirring.
- Allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature for 1 hour.
- Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous calcium chloride.
- Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-bromo-1,1-diphenylethane.
- The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of Triphenylmethyl Bromide from Triphenylmethanol

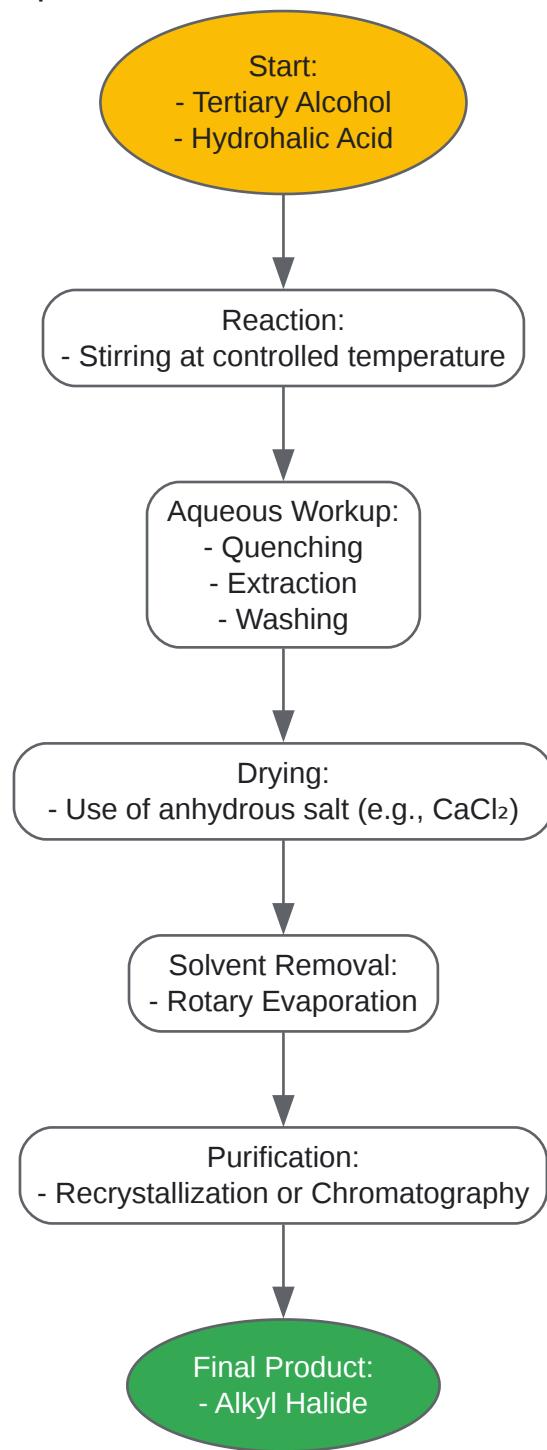

Materials:

- Triphenylmethanol
- Hydrobromic acid (33% in acetic acid) or 48% aqueous HBr
- Acetic acid (if using aqueous HBr)
- Hexanes
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Buchner funnel

Procedure:


- Place triphenylmethanol in a round-bottom flask.
- Add a 2 to 3-fold molar excess of a solution of hydrobromic acid in acetic acid. Alternatively, dissolve the triphenylmethanol in glacial acetic acid and add a similar excess of 48% aqueous hydrobromic acid.
- Heat the mixture to a gentle reflux for 30-60 minutes.
- Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- Collect the crude triphenylmethyl bromide by vacuum filtration using a Buchner funnel.
- Wash the crystals with cold water and then with a small amount of cold hexanes.
- Recrystallize the crude product from hexanes to obtain pure triphenylmethyl bromide.

Visualizations


[Click to download full resolution via product page](#)

Caption: General SN1 reaction pathway for tertiary alcohols.

[Click to download full resolution via product page](#)

Caption: Relative stability of carbocation intermediates.

General Experimental Workflow for SN1 Substitution

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for SN1 reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. scribd.com [scribd.com]
- 3. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. The correct order of stability of the following carbocations is: (A) Tri... [askfilo.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- To cite this document: BenchChem. [A Comparative Guide to the Substitution Reactivity of 1,1-Diphenylethanol and Triphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581894#1-1-diphenylethanol-vs-triphenylmethanol-in-substitution-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com